molecular formula C23H22FN3O4 B11193377 ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate

ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11193377
M. Wt: 423.4 g/mol
InChI Key: QFIWVTXJIBPYNX-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorophenyl group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorophenyl group, and the final coupling with ethyl benzoate. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

ethyl 2-[[2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H22FN3O4/c1-3-17-13-21(29)27(22(25-17)15-8-7-9-16(24)12-15)14-20(28)26-19-11-6-5-10-18(19)23(30)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,26,28)

InChI Key

QFIWVTXJIBPYNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3C(=O)OCC

Origin of Product

United States

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